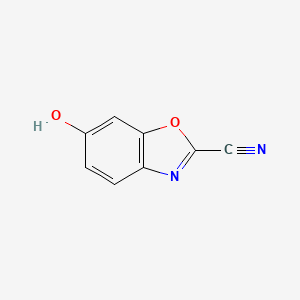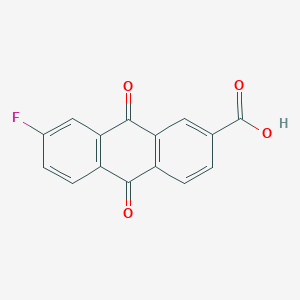
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to an aminoethyl chain, which is further linked to a trimethylbenzenesulfonate moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate typically involves the protection of an amino group with a Boc group, followed by the introduction of the trimethylbenzenesulfonate moiety. One common method involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate to form the Boc-protected aminoethanol. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Deprotection Reactions: Commonly use acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction Reactions: May involve reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Yield various substituted amines or ethers.
Deprotection Reactions: Produce the free amine.
Oxidation and Reduction Reactions: Result in oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate primarily involves its role as a protecting group and a leaving group in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The trimethylbenzenesulfonate moiety acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride: Another Boc-protected amino compound used in organic synthesis.
(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: A Boc-protected amino acid derivative used in medicinal chemistry.
Uniqueness
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate is unique due to its combination of a Boc-protected amino group and a trimethylbenzenesulfonate leaving group. This dual functionality makes it particularly useful in multi-step organic syntheses, where both protection and activation of the amino group are required.
Propriétés
Numéro CAS |
473584-10-0 |
|---|---|
Formule moléculaire |
C16H25NO5S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C16H25NO5S/c1-11-9-12(2)14(13(3)10-11)23(19,20)21-8-7-17-15(18)22-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18) |
Clé InChI |
PBZZGDPOFJLGAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCNC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8451725.png)
